Fluoroglicofen-etilo

Descripción general

Descripción

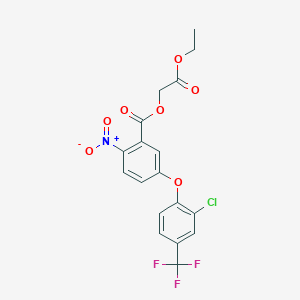

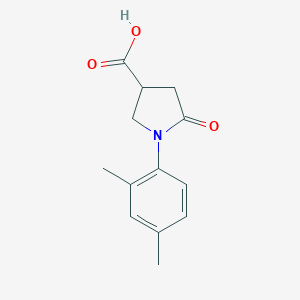

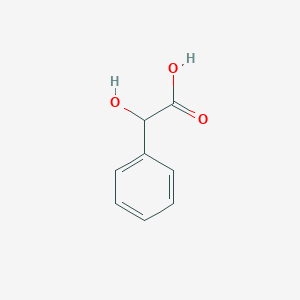

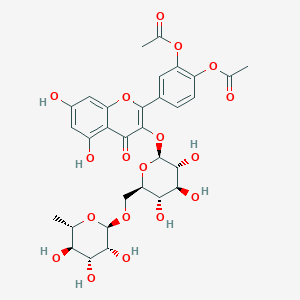

Fluoroglycofen-ethyl is a diphenylether herbicide widely used to protect crops such as wheat, barley, rice, peanuts, and soybeans. It is known for its effectiveness in controlling broadleaf weeds. The chemical structure of fluoroglycofen-ethyl is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and an ethyl ester group. This herbicide is not readily translocated following application to roots or foliage, and crop selectivity is likely due to metabolic inactivation .

Aplicaciones Científicas De Investigación

Fluoroglycofen-ethyl has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues in environmental samples.

Medicine: Although primarily an herbicide, studies on its toxicity and environmental impact contribute to understanding its potential effects on human health.

Mecanismo De Acción

Target of Action

Fluoroglycofen-ethyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

Fluoroglycofen-ethyl is a PPO inhibitor . It inhibits the PPO enzyme, which controls the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . As a result, the normal functioning of the plant cells is disrupted, leading to the death of the plant .

Biochemical Pathways

The inhibition of the PPO enzyme disrupts the biosynthesis of chlorophyll and heme . This disruption affects various biochemical pathways in the plant, leading to the accumulation of peroxidative agents that cause the breakdown of cell membranes . The exact downstream effects of this disruption can vary depending on the specific plant species and its physiological state .

Result of Action

The most common visual symptoms of PPO herbicides like Fluoroglycofen-ethyl are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . The youngest leaves of tolerant plants may show yellow or reddish spotting (called ‘bronzing’) . Soil-applied PPO inhibitors can cause yellowing, burning, stunting, girdling, and stand loss of seedling plants .

Action Environment

The action of Fluoroglycofen-ethyl can be influenced by various environmental factors. For instance, degradation of Fluoroglycofen-ethyl in the soil correlates with temperature and pH . Higher temperature and pH increase the degradation of Fluoroglycofen-ethyl . Furthermore, the presence of certain bacteria in the soil, such as the strain Mycobacterium phocaicum MBWY-1, can enhance the degradation of Fluoroglycofen-ethyl .

Análisis Bioquímico

Biochemical Properties

Fluoroglycofen-ethyl interacts with various enzymes and proteins in biochemical reactions. A bacterium, Mycobacterium phocaicum MBWY-1, was found to utilize Fluoroglycofen-ethyl as its sole source of carbon for growth . This indicates that Fluoroglycofen-ethyl can interact with the enzymes and proteins of this bacterium, facilitating its degradation .

Cellular Effects

Fluoroglycofen-ethyl has significant effects on various types of cells and cellular processes. For instance, it influences the function of bacterial cells, such as Mycobacterium phocaicum MBWY-1, by serving as a carbon source

Molecular Mechanism

The molecular mechanism of Fluoroglycofen-ethyl involves its degradation by certain bacteria. Mycobacterium phocaicum MBWY-1, for example, can degrade Fluoroglycofen-ethyl to a non-detectable level within 72 hours . The degradation process involves several metabolites identified by mass spectrometry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluoroglycofen-ethyl change over time. For instance, Mycobacterium phocaicum MBWY-1 can degrade 100 mg l −1 of Fluoroglycofen-ethyl to a non-detectable level within 72 hours . The degradation rate of Fluoroglycofen-ethyl increases when the bacterium is inoculated into soil treated with Fluoroglycofen-ethyl .

Metabolic Pathways

Fluoroglycofen-ethyl is involved in certain metabolic pathways. In Mycobacterium phocaicum MBWY-1, Fluoroglycofen-ethyl is metabolized through a degradation pathway involving several metabolites

Métodos De Preparación

The synthesis of fluoroglycofen-ethyl involves several steps. One common synthetic route includes the following steps:

Dissolving acifluorfen and caustic soda flakes in ethyl chloroacetate: The reaction is controlled at a temperature of 65-70°C.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Análisis De Reacciones Químicas

Fluoroglycofen-ethyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different metabolites, such as acifluorfen and other related compounds.

Reduction: Under certain conditions, the nitro group in fluoroglycofen-ethyl can be reduced to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Fluoroglycofen-ethyl belongs to the diphenylether family of herbicides. Similar compounds include:

Acifluorfen: Another diphenylether herbicide with a similar mechanism of action.

Fomesafen: Known for its effectiveness against a wide range of broadleaf weeds.

Oxyfluorfen: Used for preemergence and postemergence control of weeds.

Fluoroglycofen-ethyl is unique due to its specific chemical structure, which includes a trifluoromethyl group that enhances its herbicidal activity and persistence in the environment .

Propiedades

IUPAC Name |

(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPAUTOBDWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041983 | |

| Record name | Fluoroglycofen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77501-90-7 | |

| Record name | Fluoroglycofen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroglycofen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroglycofen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROGLYCOFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RCH0H6C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fluoroglycofen-ethyl?

A1: Fluoroglycofen-ethyl is a diphenyl ether herbicide that acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. [] This enzyme is crucial in the biosynthesis of chlorophyll, a pigment essential for photosynthesis in plants.

Q2: What are the downstream effects of PPO inhibition by Fluoroglycofen-ethyl?

A2: Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, a photodynamic compound. When exposed to light, this compound generates reactive oxygen species (ROS), causing membrane damage and ultimately leading to plant cell death. []

Q3: What is the molecular formula and weight of Fluoroglycofen-ethyl?

A3: The molecular formula of Fluoroglycofen-ethyl is C20H15ClF3NO5, and its molecular weight is 441.77 g/mol. []

Q4: Is there any spectroscopic data available to confirm the structure of Fluoroglycofen-ethyl?

A4: Yes, the structure of Fluoroglycofen-ethyl has been confirmed using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS). []

Q5: How does the pH of the soil affect the degradation of Fluoroglycofen-ethyl?

A5: Studies have shown that Fluoroglycofen-ethyl degrades faster in alkaline soils compared to acidic soils. [, ] This suggests that soil pH is a significant factor influencing the persistence of this herbicide in the environment.

Q6: What is the degradation rate of Fluoroglycofen-ethyl in different soil types?

A6: Degradation of Fluoroglycofen-ethyl follows first-order kinetics. The degradation rate varies depending on soil type, with the fastest degradation observed in fluvo-aquic soil, followed by phaeozem, and slowest in krasnozem. []

Q7: How stable is Fluoroglycofen-ethyl in water?

A7: The hydrolysis rate of Fluoroglycofen-ethyl increases with increasing pH and temperature. In buffer solutions at 25°C, its half-life ranges from 85.6 minutes at pH 9 to 12.2 days at pH 5. []

Q8: What are the primary target weeds of Fluoroglycofen-ethyl?

A8: Fluoroglycofen-ethyl effectively controls various broadleaf weeds in different crops. [, , , ] It is often used in cotton, millet, peanut, and rice fields.

Q9: Can Fluoroglycofen-ethyl be combined with other herbicides for improved weed control?

A9: Yes, research shows that combining Fluoroglycofen-ethyl with other herbicides like Quizalofop-p-ethyl can provide enhanced control of specific weed species like Echinochloa crusgalli and Amaranthus retroflexus. [] Combining it with Glufosinate-ammonium also showed promising results against non-arable weeds. []

Q10: Has Fluoroglycofen-ethyl been investigated for its potential in controlling summer shoots in citrus orchards?

A10: While Fluoroglycofen-ethyl demonstrated strong phytotoxic effects on young summer shoots of Seike navel orange trees, its potential use for controlling citrus summer shoots requires further research due to its high toxicity. []

Q11: Has resistance to Fluoroglycofen-ethyl been reported in any weed species?

A11: Yes, a redroot pigweed (Amaranthus retroflexus) population from China exhibited multiple resistance to PPO inhibitors, including Fluoroglycofen-ethyl. This resistance was linked to an Arg-128-Gly mutation in the PPX2 gene. []

Q12: What analytical methods are commonly employed for the detection and quantification of Fluoroglycofen-ethyl?

A12: Gas chromatography (GC) with an electron capture detector (ECD) [, ] and high-performance liquid chromatography (HPLC) with a diode array detector (DAD) [, ] are widely used for analyzing Fluoroglycofen-ethyl residues in various matrices.

Q13: What are the advantages of using solid-phase microextraction (SPME) coupled with liquid chromatography for analyzing Fluoroglycofen-ethyl in water samples?

A13: SPME-LC offers a sensitive and efficient method for extracting and analyzing diphenylether herbicides, including Fluoroglycofen-ethyl, in water samples. It reduces solvent consumption and analysis time while providing good recovery and reproducibility. []

Q14: What is the acute toxicity of Fluoroglycofen-ethyl to aquatic organisms?

A14: Studies using zebrafish (Brachydanio rerio) as a model organism determined the 96-hour LC50 value (concentration lethal to 50% of the test population) of Fluoroglycofen-ethyl to be 3.10 mg/L. []

Q15: Does Fluoroglycofen-ethyl bioaccumulate in aquatic organisms?

A15: Zebrafish exposed to Fluoroglycofen-ethyl for 8 days exhibited low bioconcentration factors (BCFs), suggesting a low potential for bioaccumulation in this species. []

Q16: How does Fluoroglycofen-ethyl affect beneficial microorganisms in the soil?

A16: Studies revealed that Fluoroglycofen-ethyl could inhibit the growth and sporulation of the beneficial fungus Trichoderma harzianum, highlighting potential negative impacts on soil health. [, ]

Q17: What formulation types are commonly used for Fluoroglycofen-ethyl?

A17: Fluoroglycofen-ethyl is often formulated as emulsifiable concentrates (EC) and dispersed oil suspending agents. [, ]

Q18: Are there any compatibility issues with Fluoroglycofen-ethyl formulations?

A18: Farmers and researchers should consider the compatibility of Fluoroglycofen-ethyl with other agricultural chemicals and adjuvants before tank mixing to ensure optimal efficacy and minimize the risk of phytotoxicity.

Q19: Can humic acid be used in Fluoroglycofen-ethyl formulations?

A19: A patent describes a high-efficiency, low-toxicity tip killer formulation containing Fluoroglycofen-ethyl and humic acid, suggesting its potential compatibility and use in specific applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)